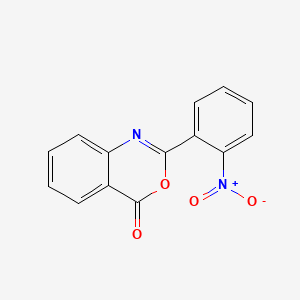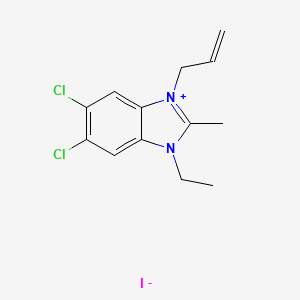
2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide, also known as MTI-101, is a synthetic compound that has been studied for its potential therapeutic applications. MTI-101 is a small molecule inhibitor of the protein c-Myc, which is a transcription factor that plays a critical role in the regulation of cell growth and proliferation. In
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide has been studied for its potential therapeutic applications in cancer treatment. The c-Myc protein is overexpressed in many types of cancer, and is associated with increased cell proliferation and tumor growth. By inhibiting c-Myc, 2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide has the potential to slow or even stop the growth of cancer cells.
Mécanisme D'action
2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide works by binding to the c-Myc protein and preventing it from binding to DNA, which is necessary for its transcriptional activity. This inhibition of c-Myc activity leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer. 2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide has also been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in xenograft models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide in lab experiments is its specificity for the c-Myc protein, which reduces the likelihood of off-target effects. However, one limitation is that 2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide may not be effective in all types of cancer, as some tumors may have alternative mechanisms for regulating cell growth and proliferation.
Orientations Futures
There are several potential future directions for research on 2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide. One area of focus could be on identifying biomarkers that can predict which tumors are most likely to respond to 2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide treatment. Another direction could be on developing combination therapies that target multiple pathways involved in cancer growth and proliferation. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 2-(2-methoxyphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide in clinical trials.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-26-15-5-3-2-4-14(15)22-17(24)12-7-6-11(10-13(12)18(22)25)16(23)21-19-20-8-9-27-19/h2-10H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYTYEWYXWYZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-1-pyridin-3-yl-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B3831274.png)
![N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3831280.png)


![N,N'-bis(2-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3831306.png)




![2,2'-[1,3-phenylenebis(carbonylimino)]bis(5-bromobenzoic acid)](/img/structure/B3831334.png)



![3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)